molecular formula C14H11FO B7867003 4-(4-Fluoro-2-methylphenyl)benzaldehyde

4-(4-Fluoro-2-methylphenyl)benzaldehyde

Cat. No.: B7867003
M. Wt: 214.23 g/mol
InChI Key: UVFVSIGHHDUARW-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₄H₁₁FO, with a molecular weight of 214.24 g/mol. The compound is characterized by a planar aromatic system with electron-withdrawing fluorine and electron-donating methyl substituents, which influence its electronic properties and reactivity. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-8-13(15)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFVSIGHHDUARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the reaction of 4-fluoro-2-methylbenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)benzaldehyde is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In pharmaceutical research, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzaldehyde Derivatives

Substituent Effects on Reactivity and Properties

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
4-(4-Fluoro-2-methylphenyl)benzaldehyde C₁₄H₁₁FO 214.24 -F (4), -CH₃ (2) on phenyl ring Potential intermediate for pharmaceuticals
4-(2-Methoxyphenyl)benzaldehyde C₁₄H₁₂O₂ 212.25 -OCH₃ (2) on phenyl ring Electron-donating group enhances π-conjugation
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.25 -OCH₂C₆H₅ (4) on benzaldehyde Solubility modulator in polymer matrices
4-(5-Methyl-furan-2-yl)-benzaldehyde C₁₂H₁₀O₂ 186.21 Furan ring (5-methyl) at para-position Fluorescent dye precursor
4-(4-Phenylphenyl)benzaldehyde C₁₉H₁₄O 258.31 Biphenyl extension at para-position Extended conjugation for OLED materials
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The fluorine in this compound increases electrophilicity at the aldehyde group compared to methoxy or benzyloxy substituents, making it more reactive in nucleophilic additions .
  • Steric Effects : The 2-methyl group in the target compound may hinder steric access to the aldehyde, unlike linear substituents like biphenyl .

Physical and Spectroscopic Properties

  • Boiling Point/Density: While direct data for this compound are unavailable, analogs like 4-(8-fluoro-6-oxo-azepinoindol-yl)benzaldehyde show predicted boiling points of 667.2°C and densities of 1.386 g/cm³, suggesting high thermal stability for fluorinated benzaldehydes .

Biological Activity

4-(4-Fluoro-2-methylphenyl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated aromatic group, is being investigated for its interactions with various biological targets, including its anticancer properties and effects on cellular mechanisms.

  • Chemical Formula : C14H11FO
  • Molecular Weight : 224.24 g/mol
  • Structure : The compound features a benzaldehyde functional group attached to a fluoro-substituted aromatic ring, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to other known anticancer agents like combretastatin A-4 (CA-4) .

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.095Induces apoptosis; inhibits tubulin polymerization
Hs578T0.033Promotes apoptosis; downregulates anti-apoptotic proteins
MDA-MB-2310.620Disrupts microtubule assembly

The mechanism by which this compound exerts its biological effects is primarily through the modulation of cellular pathways involved in apoptosis and cell cycle regulation. The compound has been observed to:

  • Inhibit tubulin polymerization, leading to cell cycle arrest.
  • Induce apoptosis by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl2 .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.095 µM, indicating potent antiproliferative effects.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound promotes the release of cytochrome c from mitochondria, facilitating the activation of caspases involved in the apoptotic cascade .

Comparative Analysis with Similar Compounds

In comparison to other fluorinated compounds, this compound shows unique properties due to its specific substitution pattern. For example, compounds with similar structures but different substituents often exhibit varying levels of cytotoxicity and selectivity towards cancer cells.

Table 2: Comparison of Anticancer Activity

CompoundIC50 (µM)Selectivity
This compound0.095High (MCF-7)
Combretastatin A-4 (CA-4)0.0035Very High
Other Fluorinated AnaloguesVariesModerate to Low

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